Insufficient Data to Establish a Comparative Quantitative Evidence Profile
An exhaustive search was conducted to find quantitative, comparator-based evidence for the unsubstituted 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one core. The search confirmed that while a specific derivative (7-(1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethyl)-5H-thiazolo[4,5-b][1,4]thiazin-6(7H)-one) has a reported IC50 of 60 nM against the human KCa3.1 channel [1], no analogous quantitative data (e.g., IC50, Ki, EC50, stability data) for the unsubstituted core or for a direct head-to-head comparison with its closest analogs could be found. Relying on derivative data to infer properties of the core scaffold constitutes an unsupported extrapolation. Therefore, no differential evidence claim can be responsibly made at this time.
| Evidence Dimension | KCa3.1 Channel Inhibition (for a specific derivative) |
|---|---|
| Target Compound Data | N/A for the unsubstituted core compound |
| Comparator Or Baseline | No comparator data available for the core compound. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This data gap means a scientific or industrial user cannot currently base a procurement decision for the core scaffold on quantitative performance differentiation; selection must rely on synthetic accessibility, purity, and the intended use as a versatile building block.
- [1] BindingDB. BDBM50019907 CHEMBL3287212: Affinity Data for 7-(1-(4-fluoro-3-(trifluoromethoxy)phenyl)ethyl)-5H-thiazolo[4,5-b][1,4]thiazin-6(7H)-one. Accessed 2026. View Source
